molecular formula C12H14O3 B14697992 4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione CAS No. 20836-75-3

4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione

Cat. No.: B14697992
CAS No.: 20836-75-3
M. Wt: 206.24 g/mol
InChI Key: KKSGZCSNTZXBDW-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and industry. Its structure consists of a fused ring system that includes a furan ring and a cyclooctane ring, making it a subject of study for its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    Galaxolide: A synthetic musk with a similar bicyclic structure, used in fragrances.

    Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: Another compound with a fused ring system, studied for its chemical properties.

Uniqueness

4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione is unique due to its specific ring fusion and the presence of the furan ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

20836-75-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-oxatricyclo[5.4.2.02,6]tridec-2(6)-ene-3,5-dione

InChI

InChI=1S/C12H14O3/c13-11-9-7-3-1-2-4-8(6-5-7)10(9)12(14)15-11/h7-8H,1-6H2

InChI Key

KKSGZCSNTZXBDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)C3=C2C(=O)OC3=O

Origin of Product

United States

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